molecular formula C13H27NO B13286368 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol

Cat. No.: B13286368
M. Wt: 213.36 g/mol
InChI Key: JTAJUVKDCWLJQJ-UHFFFAOYSA-N
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Description

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol is a secondary amine derivative featuring a propan-2-ol backbone substituted with a 2-tert-butylcyclohexylamino group. Its molecular formula is C₁₃H₂₇NO, with a molar mass of 213.36 g/mol. The compound is characterized by the presence of a bulky tert-butyl group on the cyclohexane ring, which imparts significant steric hindrance and lipophilicity . This structural motif is common in pharmaceutical intermediates, particularly beta-blockers, where bulky substituents influence receptor binding and metabolic stability.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(2-tert-butylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C13H27NO/c1-10(15)9-14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3

InChI Key

JTAJUVKDCWLJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol typically involves the reaction of 2-tert-butylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-tert-butylcyclohexylamine+propylene oxideThis compound\text{2-tert-butylcyclohexylamine} + \text{propylene oxide} \rightarrow \text{this compound} 2-tert-butylcyclohexylamine+propylene oxide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol and related propanolamine derivatives:

Compound Name Substituents Molecular Formula Key Features Applications/Notes References
This compound 2-Tert-butylcyclohexylamino group C₁₃H₂₇NO High lipophilicity; steric hindrance from tert-butyl group Pharmaceutical intermediate; potential beta-blocker scaffold
Nadolol Impurity F (EP) Hydrochloride (1,1-Dimethylethyl)amino and naphthalen-1-yloxy groups C₁₇H₂₄ClNO₂ Bulky naphthyloxy group; aromatic π-π interactions Beta-blocker impurity; reduced solubility due to aromaticity
1-(tert-Butylamino)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]propan-2-ol HCl tert-Butylamino and 2-isopropyl-5-methylcyclohexyloxy groups C₂₀H₄₀ClNO₂ Branched cyclohexyloxy substituent; enhanced metabolic stability Investigational cardiovascular agent; improved tissue penetration
Bevantolol Hydrochloride Dimethoxyphenethylamino and m-tolyloxy groups C₂₀H₂₆ClNO₄ Aromatic methoxy groups; polarizable electron-rich structure Clinically used beta-blocker; targets α- and β-adrenergic receptors
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol Allylphenoxy group C₁₂H₁₇NO₂ Reactive allyl group; potential for polymerization Synthetic intermediate; limited pharmaceutical use due to instability
1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol 6-Chloropyrimidinylamino group C₇H₁₀ClN₃O Heterocyclic substituent; hydrogen-bonding capability Antimicrobial or kinase inhibitor candidate; moderate lipophilicity

Structural and Physicochemical Analysis

  • Lipophilicity : The tert-butylcyclohexyl group in the target compound confers higher logP values compared to derivatives with aromatic substituents (e.g., Nadolol Impurity F, Bevantolol). This enhances membrane permeability but may reduce aqueous solubility .
  • In contrast, naphthyloxy or tolyloxy groups (as in Nadolol or Bevantolol) enable π-π stacking, critical for receptor binding in beta-blockers .
  • Hydrogen Bonding: Compounds with oxygen-linked substituents (e.g., cyclohexyloxy or phenoxy groups) exhibit stronger hydrogen-bonding capacity compared to the amino-linked cyclohexyl group in the target compound .

Biological Activity

1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol, a compound with potential pharmacological applications, has garnered interest in the scientific community due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its amino alcohol structure, which contributes to its solubility and interaction with biological systems. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its bioavailability and distribution within the body.

Pharmacokinetics

Pharmacokinetics refers to how a substance is absorbed, distributed, metabolized, and excreted in the body. Studies on similar compounds suggest that this compound may exhibit rapid absorption and a relatively short half-life. For instance, related compounds have shown elimination half-lives ranging from 5 to 10 minutes in animal models .

Table 1: Pharmacokinetic Parameters of Related Compounds

CompoundHalf-Life (min)Clearance (mL/min/kg)
1-tert-butoxypropan-2-ol9.6 (Rats)30 (Males), 23 (Females)
1-tert-butoxypropan-2-ol3.7 (Mice)Not specified

Metabolic Pathways

The metabolism of this compound likely involves oxidative pathways mediated by cytochrome P450 enzymes. These pathways typically result in the formation of various metabolites that may possess distinct biological activities. For instance, studies have indicated that similar compounds undergo reductive metabolism leading to the formation of epoxides and glucuronide conjugates .

Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties. For example, certain amino alcohols have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Research has also explored the neuroprotective effects of amino alcohols. Case studies involving animal models have shown that these compounds can reduce neuronal apoptosis and inflammation, indicating a possible role in neurodegenerative disease management .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEfficacy against various bacterial strains
NeuroprotectiveReduction in neuronal apoptosis

Case Studies

Several case studies have highlighted the potential therapeutic effects of amino alcohols. For instance, a study on a related compound demonstrated significant improvements in cognitive function in rodent models of Alzheimer's disease. The findings suggest that modulation of neurotransmitter systems may be a mechanism through which these compounds exert their effects .

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